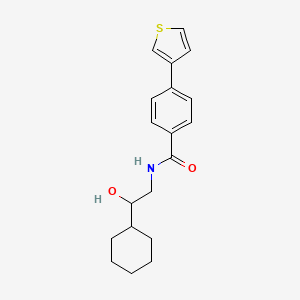

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c21-18(15-4-2-1-3-5-15)12-20-19(22)16-8-6-14(7-9-16)17-10-11-23-13-17/h6-11,13,15,18,21H,1-5,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJABGHFNFJVSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H21NOS

- Molecular Weight : 273.41 g/mol

This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar properties .

- Antioxidant Activity : The hydroxyethyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Compounds with thiophene rings have been associated with anti-inflammatory activities, which could be a beneficial aspect of this compound .

Antitumor Activity

A study focusing on benzamide derivatives demonstrated that certain structural modifications can enhance antitumor efficacy. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines, indicating potential as a therapeutic agent against tumors .

Antimicrobial Properties

Research has indicated that benzamide derivatives can exhibit antimicrobial activity. The presence of the thiophene moiety is particularly noteworthy as it has been linked to enhanced interaction with microbial targets, suggesting that this compound might also possess similar properties.

Case Studies and Research Findings

- Case Study on Antitumor Efficacy :

-

Antimicrobial Activity Research :

- A comparative study evaluated the antimicrobial efficacy of various benzamide derivatives, including those with thiophene substitutions. Results indicated that these compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics and Activities

| Compound Structure | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Antimicrobial | Enzyme inhibition, ROS scavenging |

| Related Benzamides | Varies (antiviral, anti-inflammatory) | Diverse mechanisms |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential :

N-(2-cyclohexyl-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells, particularly glioma cell lines. In vitro studies have shown IC50 values in the low micromolar range against these cells, suggesting significant cytotoxicity.

Biological Studies

Mechanisms of Action :

The compound's mechanisms may involve:

- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways, influencing glucose homeostasis and lipid metabolism.

- Receptor Modulation : Possible interactions with G-protein coupled receptors (GPCRs), critical in many signaling pathways.

Material Science

Synthesis of New Materials :

this compound serves as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for the development of polymers or composites with specific functionalities.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in glioma cell lines | |

| Enzyme Inhibition | Modulation of glucose and lipid metabolism | |

| Receptor Interaction | Potential binding to GPCRs |

Diabetes Management

A study involving cycloalkyl-fused benzamides demonstrated that these compounds significantly improved glycemic control in diabetic mouse models while minimizing side effects associated with traditional therapies. This suggests that this compound could be a promising candidate for diabetes management.

Cancer Therapeutics

Research into thiophene-containing benzamides revealed their capacity to induce apoptosis through multiple pathways, including mitochondrial dysfunction and activation of caspases. This highlights the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.